

Comparative Efficacy of Antibacterial Agent 79 Against Diverse Bacterial Strains

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Compound of Interest

Compound Name: *Antibacterial agent 79*

Cat. No.: *B15568584*

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A recent study has detailed the antibacterial efficacy of a novel compound, designated "**Antibacterial agent 79**" (also referred to as compound 32), against a panel of clinically relevant bacterial strains. The research, published in *Bioorganic & Medicinal Chemistry Letters*, provides a comparative analysis of this agent's activity, highlighting its potential as a new lead in the development of antibacterial therapeutics.^{[1][2][3][4]} This guide offers an objective comparison of **Antibacterial agent 79**'s performance with other agents, supported by the experimental data from the study.

Quantitative Efficacy Analysis

The antibacterial activity of **Antibacterial agent 79** and its analogs was quantified by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The results are summarized in the table below, comparing the efficacy of **Antibacterial agent 79** (compound 32) with a previously optimized hit compound (I) and the well-established antibiotic, ciprofloxacin.

Bacterial Strain	Compound I (μ g/mL)	Antibacterial agent 79 (compound 32) (μ g/mL)	Ciprofloxacin (μ g/mL)
Staphylococcus aureus Newman	4	8	0.5
Methicillin-resistant S. aureus (MRSA)	4	8	1
Streptococcus pneumoniae DSM-20566	8	4	1
Penicillin-resistant S. pneumoniae	8	4	2
Enterococcus faecalis DSM-20478	8	8	1
Vancomycin-resistant E. faecalis (VRE)	8	8	2
Enterococcus faecium E745	8	8	>32
Vancomycin-resistant E. faecium	8	8	>32
Escherichia coli TolC	8	>32	0.015
Mycobacterium smegmatis mc ² 155	2	4	0.5

Experimental Protocols

The following methodologies were employed to determine the antibacterial efficacy of the tested compounds.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC values were determined using the broth microdilution method in 96-well plates.

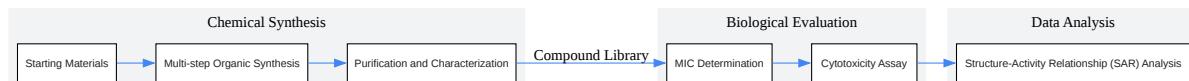
- **Bacterial Suspension Preparation:** Bacterial strains were cultured in Mueller-Hinton (MH) broth. The turbidity of the bacterial suspension was adjusted to a 0.5 McFarland standard, which corresponds to approximately $1-2 \times 10^8$ CFU/mL. The suspension was then diluted to a final inoculum density of 5×10^5 CFU/mL in the test wells.
- **Compound Dilution:** The test compounds were dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. Serial twofold dilutions of the compounds were then prepared in MH broth in the 96-well plates.
- **Inoculation and Incubation:** The prepared bacterial suspensions were added to the wells containing the serially diluted compounds. The plates were incubated at 37°C for 18-24 hours.
- **MIC Determination:** The MIC was recorded as the lowest concentration of the compound that completely inhibited visible bacterial growth. Ciprofloxacin was used as a positive control.

Mechanism of Action and Signaling Pathways

The primary publication for "**Antibacterial agent 79**" focuses on its synthesis and antibacterial screening, and as such, does not provide a detailed elucidation of its specific mechanism of action or any associated signaling pathways. The study is part of a broader effort to develop novel 2,4-disubstituted quinazoline analogs as antibacterial agents.^{[1][3]} The core structure of these compounds is known to interact with various biological targets in bacteria, but the precise target of **Antibacterial agent 79** has not been specified.

Experimental Workflow

The general workflow for the synthesis and evaluation of "**Antibacterial agent 79**" and its analogs is depicted in the following diagram.

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Caption: General workflow for the synthesis and evaluation of antibacterial quinazoline analogs.

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